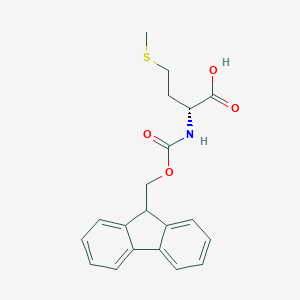

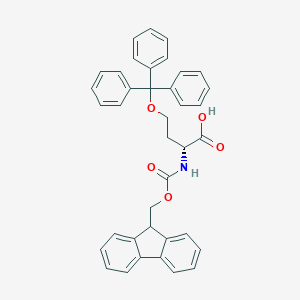

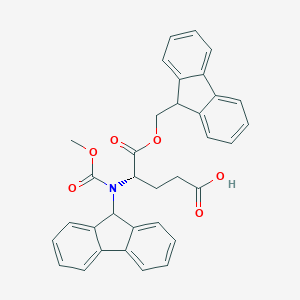

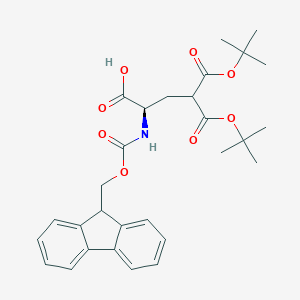

(R)-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(R)-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)acetic acid, also known as FMCP, is an organic compound with a wide range of applications in the field of organic chemistry. It is a chiral building block used in the synthesis of various compounds and has been used in the development of novel drugs. FMCP has a wide range of potential applications in the scientific research field including synthesis, drug development, and biochemical and physiological studies.

Scientific Research Applications

Analytical Chemistry and Chromatography

In the realm of analytical chemistry, particularly in reversed-phase high-performance liquid chromatography (RP-HPLC), the modification of mobile phases with organic solvents like acetonitrile or methanol significantly affects the pH and, consequently, the analyte's retention behavior. A study highlights a model to predict the pH of mobile phases accurately, aiding in the estimation of analyte ionization and chromatographic retention. This research underlines the critical role of chemical properties, such as those of (R)-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)acetic acid, in enhancing analytical methodologies (Subirats, Rosés, & Bosch, 2007).

Organic Synthesis and Catalysis

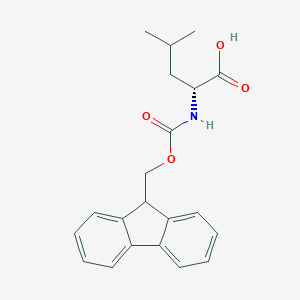

The compound's structural framework, notably the pyrrolidine ring, is extensively utilized in medicinal chemistry for synthesizing novel compounds with potential therapeutic applications. Its inherent stereochemistry and the capacity for efficient pharmacophore exploration make it a valuable scaffold in drug discovery processes. A comprehensive review highlights the synthesis of bioactive molecules leveraging the pyrrolidine ring, underscoring its significance in developing new therapeutic agents (Li Petri et al., 2021).

Green Chemistry and Sustainable Processes

In the context of sustainable chemistry, the exploration of biotechnological routes for producing valuable chemicals from biomass is pivotal. Lactic acid, for instance, serves as a precursor for a plethora of chemicals, demonstrating the transition towards green chemistry. Research in this area emphasizes the role of organic acids, like the one , in facilitating environmentally friendly synthesis routes for various industrial applications (Gao, Ma, & Xu, 2011).

Mechanism of Action

Target of Action

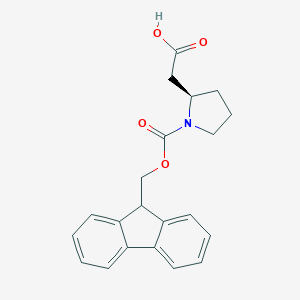

Fmoc-D-beta-homoproline is primarily used in peptide synthesis . Its primary targets are the amino acids in a peptide chain. The role of Fmoc-D-beta-homoproline is to facilitate the formation of peptide bonds without causing unwanted side reactions .

Mode of Action

Fmoc-D-beta-homoproline interacts with its targets (amino acids) by forming peptide bonds. The Fmoc group acts as a protective group, preventing the formation of peptide bonds at the wrong locations. Once the desired peptide bond is formed, the Fmoc group can be removed, allowing the next amino acid to be added to the chain .

Biochemical Pathways

The main biochemical pathway affected by Fmoc-D-beta-homoproline is peptide synthesis. By facilitating the formation of peptide bonds, Fmoc-D-beta-homoproline plays a crucial role in the production of proteins, which are essential for numerous biological functions .

Result of Action

The result of Fmoc-D-beta-homoproline’s action is the successful synthesis of peptides. These peptides can then fold into proteins, which carry out a wide range of functions in the body, from catalyzing biochemical reactions to providing structural support .

Action Environment

The action of Fmoc-D-beta-homoproline can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the Fmoc group and thus the efficiency of peptide bond formation. Additionally, temperature can influence the rate of peptide synthesis .

properties

IUPAC Name |

2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c23-20(24)12-14-6-5-11-22(14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19H,5-6,11-13H2,(H,23,24)/t14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIGOUDZWCDFFC-CQSZACIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426258 |

Source

|

| Record name | [(2R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)acetic acid | |

CAS RN |

193693-61-7 |

Source

|

| Record name | [(2R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.